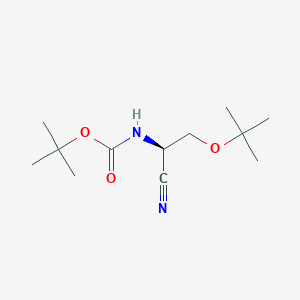

tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate

Descripción

tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate is a chiral carbamate derivative characterized by its unique structural features:

- Core structure: A carbamate group (tert-butoxycarbonyl, Boc) attached to an ethyl chain.

- Substituents: A tert-butoxy group at the C2 position and a cyano group (-CN) at the C1 position.

- Stereochemistry: The (R)-configuration at the chiral center ensures specificity in asymmetric synthesis and pharmaceutical applications.

This compound is primarily utilized in organic synthesis as a building block for peptidomimetics, prodrugs, or intermediates in drug discovery. Its tert-butyl groups enhance steric protection, while the cyano group offers reactivity for further functionalization (e.g., reduction to amines or conversion to tetrazoles) .

Propiedades

IUPAC Name |

tert-butyl N-[(1R)-1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)16-8-9(7-13)14-10(15)17-12(4,5)6/h9H,8H2,1-6H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJOECCNWILPJF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyanoethylating agent. One common method is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like RNH2 or ROH in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or ureas.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Intermediate : One of the primary applications of tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate is its role as a versatile intermediate in organic synthesis. It is especially useful for the preparation of chiral α-amino acids and their derivatives. The compound serves as a chiral protecting group for the amino functionality, allowing for selective modifications at other sites within the molecule.

Synthesis Pathways : The synthesis of this compound typically involves several key reactions:

- Starting Materials : Readily available amino acids or derivatives.

- Protection Strategies : Protecting functional groups to enhance yield and selectivity.

- Reactions : Common reactions include hydrolysis and amination under controlled conditions to optimize product formation.

Pharmaceutical Applications

Drug Development : Due to its ability to access chiral α-amino acids, tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate holds considerable promise in drug development. Chiral α-amino acids are essential building blocks for proteins and play crucial roles in various biological processes. The capacity to synthesize specific enantiomers of α-amino acids is vital for developing drugs with targeted activity and reduced side effects.

Potential Therapeutic Agents : The compound's structural characteristics suggest potential applications as an antiviral agent, particularly in the modulation of enzyme activity relevant to viral infections. Similar compounds have demonstrated inhibitory effects against proteases involved in viral replication.

Material Science

Emerging research indicates that tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate may also find applications in material science, particularly in the synthesis of chiral polymers and other functional materials with unique properties. This versatility highlights the compound's potential beyond traditional organic synthesis and pharmaceutical applications.

Research has shown that compounds within the carbamate class often exhibit diverse biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator in various biochemical pathways, potentially affecting enzyme activity related to disease processes.

- Cell Penetration : Its ability to penetrate cell membranes enhances its utility in medicinal chemistry, allowing for better bioavailability of therapeutic agents derived from it.

Case Study: Protease Inhibition

A comparative study on dipeptide-type compounds indicated that structural modifications can significantly enhance inhibitory activity against SARS-CoV 3CL protease. Such findings suggest that tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate may exhibit similar inhibitory effects when optimized properly.

Mecanismo De Acción

The mechanism of action of tert-Butyl ®-(2-(tert-butoxy)-1-cyanoethyl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Physical and Chemical Properties

- Solubility: The target compound’s tert-butoxy and cyano groups increase lipophilicity, reducing water solubility compared to the hydroxyl-containing cyclohexyl derivative (CAS 155975-19-2), which has higher polarity . Bicyclo[1.1.1]pentane derivatives (CAS 676371-64-5, 1403746-38-2) exhibit lower solubility due to rigid, non-planar structures .

- Stability: The Boc group in all compounds is acid-labile, but the cyano group in the target compound may introduce sensitivity to nucleophilic attack under basic conditions. Bicyclo structures enhance thermal stability due to reduced conformational flexibility .

- Reactivity: The cyano group in the target compound allows diverse transformations (e.g., Strecker synthesis), whereas the hydroxyl group in CAS 155975-19-2 enables oxidation or etherification .

Actividad Biológica

tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate, also known as a specialized carbamate derivative, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique biological activity. This article explores its biochemical properties, mechanisms of action, and applications in various research areas.

- Molecular Formula : C₁₁H₁₉N₂O₃

- Molecular Weight : 241.31 g/mol

- CAS Number : 53588-95-7

- InChI Key : NORLFIHQJFOIGS-UHFFFAOYSA-N

Target Interaction

The primary target of tert-butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate is the amino group in organic compounds. It facilitates the synthesis of protected amino derivatives, which are crucial in the preparation of chiral α-amino acids and their derivatives.

Mode of Action

The compound forms stable carbamate linkages with amino groups, which can modulate enzyme activity and influence protein interactions. This interaction is essential for biochemical pathways involved in the synthesis of various organic compounds.

Biochemical Pathways

This compound plays a significant role in several biochemical reactions. It has been shown to interact with various enzymes and proteins, either facilitating or inhibiting their activity. For instance, it aids in synthesizing N-Boc-protected anilines and tetrasubstituted pyrroles .

Cellular Effects

Research indicates that tert-butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate can significantly influence cellular functions by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability of certain proteins within cells, leading to changes in their activity and overall function.

Research Findings and Case Studies

Several studies have highlighted the compound's potential applications:

- Synthesis of Chiral α-Amino Acids : The ability to synthesize specific enantiomers is vital for drug development. Chiral α-amino acids are essential building blocks for proteins and play crucial roles in various biological processes.

- Material Science Applications : Emerging research suggests potential uses in synthesizing chiral polymers and other functional materials with unique properties, enhancing its relevance beyond medicinal chemistry.

- Enzyme Activity Modulation : Interaction studies have shown that this compound can significantly influence enzyme activity and protein interactions, making it a valuable tool in drug design where amino group protection is critical.

Temporal Effects in Laboratory Settings

The stability and degradation of tert-butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate under laboratory conditions are crucial for its long-term efficacy. Studies have indicated that while it remains stable initially, degradation occurs over time, which can affect its biological activity.

Summary Table of Biological Activities

| Property | Details |

|---|---|

| Target | Amino groups in organic compounds |

| Mode of Action | Forms stable carbamate linkages |

| Biochemical Pathways | Involved in organic compound synthesis |

| Cellular Effects | Alters signaling pathways and protein stability |

| Applications | Drug development, chiral synthesis, material science |

Q & A

Q. How can the synthesis of tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise protection-deprotection strategies. For example, the tert-butyl carbamate group can be introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP in anhydrous THF) to protect amine intermediates. The cyanoethyl group may require nucleophilic substitution or Michael addition under controlled pH and temperature . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Monitoring reaction progress by TLC or LC-MS ensures intermediate stability and minimizes side reactions .

Q. What purification methods are effective for isolating tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients (5–30% ethyl acetate) is standard for isolating carbamate derivatives. For enantiomerically pure (R)-configured products, chiral stationary phases (e.g., Chiralpak IA/IB) or preparative HPLC with polar organic mobile phases (e.g., ethanol/heptane) may be required . Recrystallization from tert-butyl methyl ether (MTBE) or dichloromethane/hexane mixtures can further enhance purity. Solubility testing in aprotic solvents (e.g., DCM, THF) is critical to avoid premature crystallization .

Q. How should tert-Butyl (R)-(2-(tert-butoxy)-1-cyanoethyl)carbamate be stored to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Stability studies on analogous carbamates indicate degradation risks from moisture (hydrolysis of the Boc group) and acidic/basic conditions. Avoid prolonged exposure to temperatures >25°C, which can induce racemization or decomposition . Pre-drying storage vials and using molecular sieves (3Å) can mitigate moisture-related instability .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during the synthesis of the (R)-configured carbamate?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for cyanohydrin formation) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic precursors in organic solvents (e.g., toluene) selectively hydrolyzes the undesired enantiomer . Chiral HPLC analysis (e.g., Daicel Chiralcel OD-H column) with UV detection at 210 nm validates enantiomeric excess (>98%) . Computational modeling (DFT or molecular dynamics) predicts steric and electronic factors influencing stereoselectivity .

Q. How can computational tools aid in designing reaction pathways for novel carbamate derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian, ORCA) simulate reaction mechanisms, identifying transition states and energy barriers for key steps like Boc protection or cyanoethylation. Machine learning platforms (e.g., ChemOS) analyze reaction databases to predict optimal solvents, catalysts, and temperatures . Virtual screening of intermediate stability (using COSMO-RS or MD simulations) minimizes experimental trial-and-error. For example, ICReDD’s reaction path search methods integrate computation and experimental feedback to prioritize viable synthetic routes .

Q. How should researchers address contradictions in stability data reported for tert-butyl carbamates?

- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., humidity, solvent traces). Systematic stability studies under controlled environments (e.g., ICH Q1A guidelines) are essential. Accelerated degradation tests (40°C/75% RH for 6 months) combined with LC-MS/MS analysis identify degradation products (e.g., tert-butanol, cyanide derivatives) . Cross-validate findings using orthogonal techniques: TGA for thermal stability, NMR (1H/13C) for structural integrity, and Karl Fischer titration for moisture content .

Methodological Tables

Table 1 : Key Physicochemical Properties and Stability Conditions

Table 2 : Computational Tools for Reaction Design

| Tool/Software | Application | Evidence Source |

|---|---|---|

| Gaussian (DFT) | Transition state energy calculations | |

| ChemOS | Reaction condition optimization | |

| ICReDD Pathfinder | Multi-step reaction pathway prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.